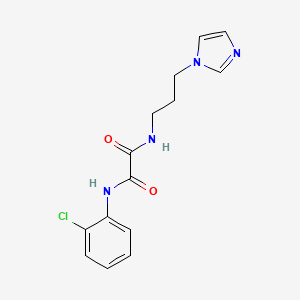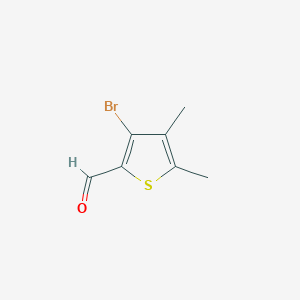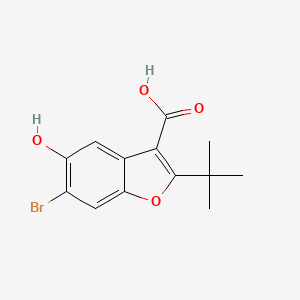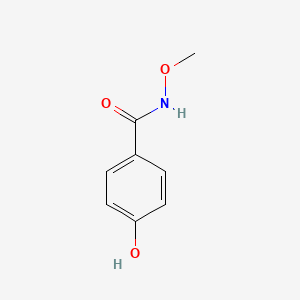
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPO is a synthetic compound that has been synthesized using various methods.
科学的研究の応用
Chemistry and Coordination Properties of Thioureas
Thioureas, which share a similarity in functional group reactivity with the query compound, have extensive applications as ligands in coordination chemistry. Their nitrogen substituents significantly influence intra- and intermolecular hydrogen-bonding interactions, affecting their coordination properties. Transition metal complexes involving thioureas have novel applications, reflecting the chemical versatility and potential for detailed structural analysis, which could be analogous to the applications of the compound (Saeed, Flörke, & Erben, 2014).
Biological Activities and Applications
Compounds with thiophene units, similar to the thiophen-2-ylmethyl group in the query compound, have been studied for their potential biological activities. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated, suggesting potential carcinogenicity but also highlighting the importance of structural factors in biological activity. Such studies provide insights into the possible biological implications and applications of structurally related compounds, including therapeutic or toxicological evaluations (Ashby, Styles, Anderson, & Paton, 1978).
Hydroxypyridinone Complexes: Metal Binding and Medical Uses
Hydroxypyridinones, similar to the hydroxy and oxalamide groups in the query compound, are known for their efficient metal chelating properties, particularly with aluminum and iron. These compounds have been designed to improve physico-chemical and pharmacokinetic properties for potential medical uses, suggesting that similar functional groups in the query compound may confer metal binding and therapeutic applications (Santos, 2002).
特性
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h4-5,8,11,17H,6-7,9H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVVQJMGITVNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)



![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)


![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)
![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)

